5-propyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
5-Propyl-3-(propylsulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its diverse biological and pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
Molecular Formula |
C11H16N4OS |
|---|---|
Molecular Weight |
252.34 g/mol |
IUPAC Name |
5-propyl-3-propylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C11H16N4OS/c1-3-5-8-7-9(16)12-10-13-14-11(15(8)10)17-6-4-2/h7H,3-6H2,1-2H3,(H,12,13,16) |
InChI Key |
LHGLGAVTHMJMAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-3-(propylsulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the reaction of norbornene-condensed 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides under thermal retro Diels-Alder (RDA) conditions . The reaction proceeds regioselectively to form the desired triazolopyrimidinone derivatives. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
5-Propyl-3-(propylsulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Cyclization: The triazolopyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles such as amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Propyl-3-(propylsulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 5-propyl-3-(propylsulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have a fused triazolopyrimidine ring system and are known for their antimicrobial and antitumor properties.
Uniqueness
5-Propyl-3-(propylsulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other triazolopyrimidines. This structural feature allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
